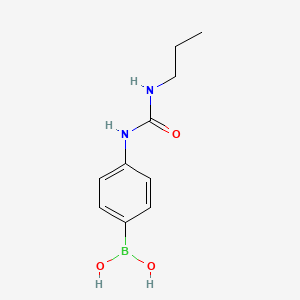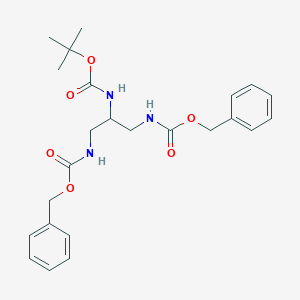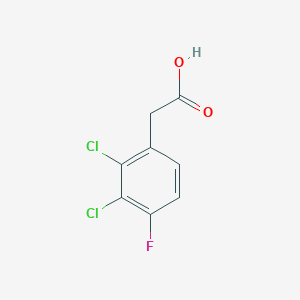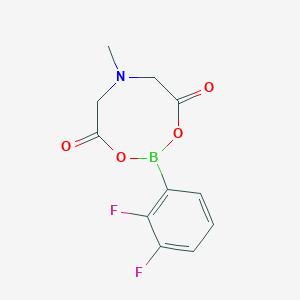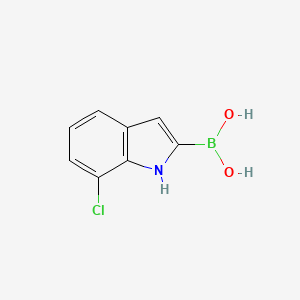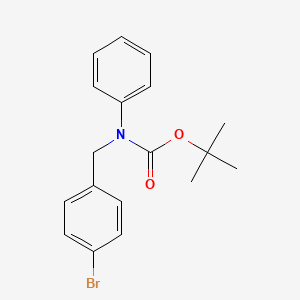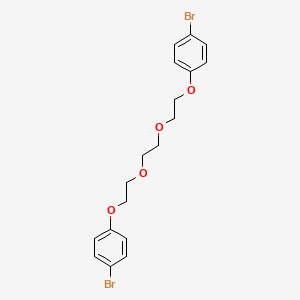
1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane
Vue d'ensemble
Description
1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane is a useful research compound. Its molecular formula is C18H20Br2O4 and its molecular weight is 460.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Lead(II) Extraction
1,2-Bis[2-(2‘-carboxyalkyloxy)phenoxy]ethanes, including compounds similar to 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane, have been synthesized for use in selective extraction of Lead(II) from solutions. Their polyether dicarboxylic acid frameworks exhibit higher selectivity for Lead(II) over Copper(II) compared to other acids, highlighting their potential in selective metal extraction processes (Hayashita et al., 1999).
Polymer Synthesis
Compounds like 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane are used in the synthesis of various polymers. For example, aromatic dinitro compounds containing oxyethylene units, which include similar compounds, can be reduced to produce diamines, subsequently polymerized to form polyimides. These polymers exhibit good solubility in chlorinated solvents, low glass transition temperatures, and high thermal stability (Feld et al., 1983).
Flame Retardant Decomposition
The thermal decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a flame retardant structurally similar to 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane, has been extensively studied. This research provides insights into its degradation mechanisms, which are crucial for understanding the environmental impact and safety of such compounds (Altarawneh & Dlugogorski, 2014).
Supramolecular Networks
Tricarboxylic acids with structures akin to 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane have been used to create supramolecular liquid-crystalline networks. These are formed through self-assembly of multifunctional hydrogen-bond donor and acceptor molecules, leading to the formation of unique liquid-crystalline network structures (Kihara et al., 1996).
Sensor Development
Derivatives of 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane have been utilized in developing optical sensors. For instance, 1,2-Bis(2-hydroxymethylphenoxy)ethane was synthesized and characterized for its ability to detect Fe3+ and CN− ions in different solutions, showcasing its potential in sensitive and selective ion detection (Afshani et al., 2016).
Molecular Structure Studies
Research into the crystal and molecular structure of derivatives of 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane provides valuable information about their conformational properties and interactions. These studies are important for understanding the physical and chemical properties of these compounds (Rademeyer et al., 2005).
Metal Ion Complexes
Studies on complexes formed between metals like Co(II), Cu(II), and Ni(II) with derivatives of 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane, such as 1,2-Bis(m-aminophenoxy)ethane, provide insights into their potential use in various fields, including catalysis and material science (Temel et al., 2007).
Renewable Material Development
Compounds structurally related to 1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane have been explored in the synthesis of renewable thermosetting resins and thermoplastics from natural sources like vanillin. This research contributes to the development of sustainable materials (Harvey et al., 2015).
Propriétés
IUPAC Name |
1-bromo-4-[2-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O4/c19-15-1-5-17(6-2-15)23-13-11-21-9-10-22-12-14-24-18-7-3-16(20)4-8-18/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVSWQDFPPMMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCOCCOC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2-(4-bromophenoxy)ethoxy)ethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



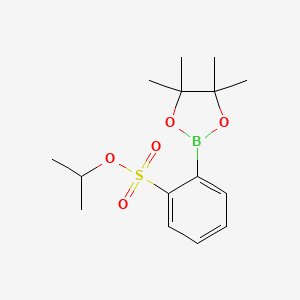
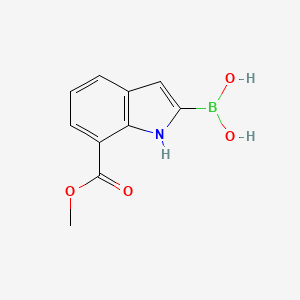
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine](/img/structure/B8248849.png)


